[2-(Ethylamino)phenyl]methanol
Description
[2-(Ethylamino)phenyl]methanol (C₉H₁₃NO, MW: 151.21 g/mol) is an aromatic amino alcohol featuring a benzene ring substituted with a hydroxymethyl (-CH₂OH) group and an ethylamino (-NHCH₂CH₃) group at the ortho (2-) position. This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules . Its bifunctional nature (amine and alcohol groups) enables participation in reactions such as acylation, alkylation, and coordination chemistry.
Properties
IUPAC Name |
[2-(ethylamino)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-10-9-6-4-3-5-8(9)7-11/h3-6,10-11H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFICIGQBROWGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC=C1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Nitro Compounds: One common method to synthesize [2-(Ethylamino)phenyl]methanol involves the reduction of 2-nitrobenzyl alcohol using ethylamine. The reaction typically requires a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Amination of Benzyl Alcohol: Another method involves the direct amination of benzyl alcohol with ethylamine under high temperature and pressure conditions, often using a catalyst such as copper or nickel.
Industrial Production Methods: Industrial production of [2-(Ethylamino)phenyl]methanol may involve large-scale reduction processes using continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(Ethylamino)phenyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form secondary amines using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of 2-(ethylamino)benzaldehyde or 2-(ethylamino)benzophenone.
Reduction: Formation of 2-(ethylamino)phenylethylamine.
Substitution: Formation of 2-(ethylamino)phenyl halides or esters.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: [2-(Ethylamino)phenyl]methanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand the interactions of ethylamino-substituted phenyl compounds with biological molecules.
Medicine:
Pharmaceutical Development: It serves as a precursor in the development of drugs targeting specific receptors or enzymes, particularly in the treatment of neurological disorders.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [2-(Ethylamino)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamino group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. This interaction can modulate biochemical pathways, leading to desired therapeutic effects or biochemical outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share structural similarities with [2-(Ethylamino)phenyl]methanol, differing primarily in substituents or backbone modifications:
[2-(2,3-Dimethylanilino)phenyl]methanol
- Molecular Formula: C₁₅H₁₇NO
- Substituents: A 2,3-dimethylanilino group replaces the ethylamino group, introducing steric bulk and aromaticity.
- Applications : Intermediate in synthesizing pharmaceutically active derivatives, such as kinase inhibitors .
{2-[(Dimethylamino)methyl]phenyl}methanol
- Molecular Formula: C₁₀H₁₅NO
- Substituents: A dimethylaminomethyl (-CH₂N(CH₃)₂) group at the 2-position.
- Properties: Likely a colorless liquid with basicity comparable to tertiary amines. The dimethylamino group enhances lipophilicity .
- Applications : Used in coordination chemistry and surfactant synthesis .
2-(Methylamino)ethanol
Physicochemical Properties and Reactivity
| Compound | Molecular Weight (g/mol) | Boiling/Melting Point | Solubility | Reactivity Profile |
|---|---|---|---|---|
| [2-(Ethylamino)phenyl]methanol | 151.21 | Likely solid (>100°C) | Moderate in polar solvents | Primary amine reactivity (acylation, Schiff base formation) |
| [2-(2,3-Dimethylanilino)phenyl]methanol | 227.30 | Crystalline solid | Low in water | Stabilized by aromatic substituents; less nucleophilic |
| {2-[(Dimethylamino)methyl]phenyl}methanol | 165.23 | Liquid (inferred) | High in organics | Tertiary amine; less reactive in alkylation |
| 2-(Methylamino)ethanol | 75.11 | 160°C (bp) | Miscible in water | High nucleophilicity; prone to esterification |
Key Observations :
- Backbone Influence: Phenylmethanol derivatives exhibit higher melting points and lower water solubility compared to ethanol-based analogues due to aromatic hydrophobicity.
- Substituent Effects: Primary amines (e.g., ethylamino group) show higher reactivity in nucleophilic reactions than tertiary amines (e.g., dimethylamino groups) .
Biological Activity
[2-(Ethylamino)phenyl]methanol, also known as 2-(ethylamino)benzyl alcohol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic applications, drawing from diverse research findings and case studies.
[2-(Ethylamino)phenyl]methanol has the following chemical characteristics:
- Molecular Formula : C9H13NO
- Molecular Weight : 153.21 g/mol
- CAS Number : 4017-00-9
The compound features an ethylamino group attached to a phenolic structure, which contributes to its reactivity and interaction with biological targets.
The biological activity of [2-(Ethylamino)phenyl]methanol is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The ethylamino group can form hydrogen bonds and ionic interactions with active sites, influencing biochemical pathways and leading to therapeutic effects. This interaction can modulate receptor functions or inhibit enzyme activities, making it a candidate for drug development.
Antimicrobial Activity
Research indicates that [2-(Ethylamino)phenyl]methanol exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting its potential use in treating infections caused by resistant pathogens. The compound’s mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .
Antioxidant Properties
The compound has also been evaluated for its antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Studies demonstrate that [2-(Ethylamino)phenyl]methanol can scavenge free radicals, contributing to cellular protection .
Neuroprotective Effects
Preliminary studies suggest that [2-(Ethylamino)phenyl]methanol may have neuroprotective effects, potentially beneficial in treating neurological disorders. Its ability to modulate neurotransmitter systems and reduce neuroinflammation is under investigation, indicating a promising avenue for therapeutic applications in conditions such as Alzheimer's disease.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique properties of [2-(Ethylamino)phenyl]methanol:
| Compound | Key Features | Biological Activity |
|---|---|---|
| [2-(Methylamino)phenyl]methanol | Methyl group instead of ethyl | Antimicrobial but less potent than ethyl analog |
| [2-(Dimethylamino)phenyl]methanol | Two methyl groups provide different steric effects | Enhanced receptor binding |
| [2-(Benzylamino)phenyl]methanol | Benzyl group introduces additional aromatic interactions | Broader spectrum of activity |
This table illustrates how variations in the amino substituent affect the compound's reactivity and biological efficacy.
Case Studies
- Antibacterial Efficacy : A study assessed the antibacterial activity of [2-(Ethylamino)phenyl]methanol against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing significant inhibition at low concentrations, thus supporting its potential as an antimicrobial agent .
- Neuroprotective Study : In a model of neurodegeneration, treatment with [2-(Ethylamino)phenyl]methanol resulted in reduced neuronal cell death and decreased levels of pro-inflammatory cytokines. This suggests its role in protecting neuronal integrity under oxidative stress conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
